(Dimethylamino)trimethylstannane

Catalog No.
S1895889
CAS No.
993-50-0
M.F
C5H15NSn
M. Wt
207.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dimethylamino)trimethylstannane

CAS Number

993-50-0

Product Name

(Dimethylamino)trimethylstannane

IUPAC Name

N-methyl-N-trimethylstannylmethanamine

Molecular Formula

C5H15NSn

Molecular Weight

207.89 g/mol

InChI

InChI=1S/C2H6N.3CH3.Sn/c1-3-2;;;;/h1-2H3;3*1H3;/q-1;;;;+1

InChI Key

HQFPMGPCIKGRON-UHFFFAOYSA-N

SMILES

CN(C)[Sn](C)(C)C

Canonical SMILES

CN(C)[Sn](C)(C)C

Also, please be aware that this compound is classified as dangerous, with hazard statements indicating it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . Therefore, any experiments involving this compound should be conducted with appropriate safety measures in place.

(Dimethylamino)trimethylstannane is an organometallic compound characterized by the formula C5_5H15_{15}NSt. It consists of a trimethylstannyl group attached to a dimethylamino group. This compound is notable for its applications in organic synthesis, particularly in the development of new materials and catalysts. The presence of both tin and nitrogen in its structure allows it to participate in various

(Dimethylamino)trimethyltin(IV) is a highly toxic and dangerous compound. It is classified as acutely toxic by inhalation, ingestion, and skin contact. Exposure can cause severe neurological damage and death []. Due to the severity of the hazards, detailed information on chemical reactions and mechanism of action is not readily available in scientific publications.

  • Nucleophilic Substitution: The compound acts as a nucleophile due to the presence of the dimethylamino group. It can participate in nucleophilic substitution reactions, where it attacks electrophilic centers.
  • Polymerization Catalysis: It serves as a catalyst in polymerization processes, facilitating the formation of polymers from monomers.
  • Esterification: This compound can also catalyze esterification reactions, where alcohols react with acids to form esters, often yielding higher reaction rates and improved product yields .

Several synthesis methods have been reported for (dimethylamino)trimethylstannane:

  • Direct Reaction: One common method involves the reaction of trimethylstannyl chloride with dimethylamine. This process typically occurs under controlled conditions to yield (dimethylamino)trimethylstannane directly.
  • Stannylation Reactions: The compound can also be synthesized through stannylation reactions involving suitable precursors that contain reactive functional groups capable of forming bonds with tin .

(Dimethylamino)trimethylstannane finds applications in various fields:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly for reactions requiring nucleophilic species.
  • Material Science: Its ability to modify surfaces and enhance properties makes it useful in material science, especially for developing new polymers and composites.
  • Organic Synthesis: The compound is instrumental in synthesizing other organotin compounds and functionalized materials .

Interaction studies involving (dimethylamino)trimethylstannane primarily focus on its reactivity with other chemical species. Research indicates that it can form complexes with various ligands, influencing its catalytic behavior and stability. These interactions are crucial for understanding its role in catalysis and material modification.

(Dimethylamino)trimethylstannane shares similarities with other organotin compounds but exhibits unique properties due to its specific functional groups. Here are some similar compounds:

Compound NameStructure TypeUnique Features
TrimethylstannaneOrganotinSimple structure; widely used as a reagent
Dimethyltin dichlorideOrganotinExhibits different reactivity patterns
Triethyltin hydroxideOrganotinKnown for biocidal properties
Tri-n-butyltin oxideOrganotinUsed as a fungicide; has significant toxicity

Uniqueness of (Dimethylamino)trimethylstannane:

  • The presence of the dimethylamino group enhances its nucleophilicity compared to other tin compounds, making it particularly effective in catalyzing reactions that require strong nucleophiles.
  • Its dual functionality allows it to serve both as a reagent and as a catalyst, distinguishing it from simpler organotin compounds that lack such versatility.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

993-50-0

Dates

Modify: 2023-08-16

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